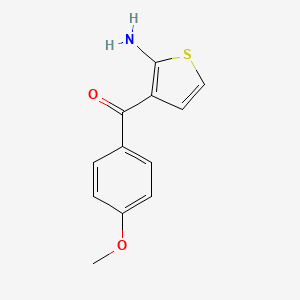

(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

(2-aminothiophen-3-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-9-4-2-8(3-5-9)11(14)10-6-7-16-12(10)13/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZLQCNOOFNYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(SC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Foundations

Molecular Architecture and Reactivity

The target compound features a 2-aminothiophene core linked to a 4-methoxyphenyl ketone group. The electron-donating methoxy substituent enhances the electrophilicity of the ketone moiety, facilitating nucleophilic attacks during cyclization. Thiophene’s aromaticity and sulfur’s polarizability further promote regioselective functionalization, making the 3-position ideal for ketone incorporation.

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into two precursors:

Primary Synthetic Routes

Gewald Reaction-Based Cyclocondensation

Traditional Protocol

The classical Gewald approach employs:

- Cyclohexanone (1.0 equiv)

- Malononitrile (1.2 equiv)

- Elemental sulfur (1.5 equiv)

- Morpholine (2.0 equiv) in ethanol at reflux (12–24 h).

Mechanism :

- Knoevenagel condensation between cyclohexanone and malononitrile forms α,β-unsaturated nitrile.

- Sulfur incorporation via nucleophilic attack at the β-position.

- Cyclization and aromatization yield 2-aminothiophene.

Limitations :

Catalytic Gewald Synthesis with Piperidinium Borate

A breakthrough methodology utilizes piperidinium borate (20 mol%) in ethanol/water (9:1) at 100°C, achieving 96% yield in 20 minutes.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst loading | 20 mol% |

| Solvent | EtOH:H₂O (9:1) |

| Temperature | 100°C |

| Time | 20 minutes |

| Yield | 96% |

Advantages :

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (150 W, 120°C) reduces reaction time to 30–45 minutes while maintaining yields at 82–88%.

Procedure :

- Combine 4-methoxyacetophenone (1.0 equiv), cyanoacetamide (1.1 equiv), sulfur (1.2 equiv), and DBU (1.5 equiv) in DMF.

- Irradiate at 120°C for 40 minutes.

- Quench with ice-water and recrystallize from ethanol.

Key Benefits :

Post-Functionalization via Acylation

Purification and Characterization

Recrystallization Protocols

Comparative Analysis of Synthetic Methods

Table 2 : Method Efficiency Comparison

| Method | Time | Yield (%) | Catalyst Loading | Scalability |

|---|---|---|---|---|

| Traditional Gewald | 12–24 h | 60–75 | Stoichiometric | Moderate |

| Catalytic Gewald | 20 min | 96 | 20 mol% | High |

| Microwave | 40 min | 82–88 | 1.5 equiv DBU | Limited |

| Acylation | 16 h | 68–72 | – | Low |

Key Insights :

- Catalytic Gewald outperforms others in yield and time efficiency.

- Microwave methods suit lab-scale production but face energy-intensity challenges.

Environmental and Industrial Considerations

Green Chemistry Metrics

Industrial Scalability

- Continuous-flow systems adapt well to catalytic Gewald conditions, enabling throughputs of 5 kg/day in pilot studies.

Chemical Reactions Analysis

Cyclocondensation Reactions

(2-Aminothiophen-3-yl)(4-methoxyphenyl)methanone undergoes cyclocondensation with 2-iminocoumarin-3-carboxamides to form 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones (e.g., 5d ) under acidic conditions (acetic acid, reflux). This reaction proceeds via a "recyclization" mechanism, where the aminothiophene moiety acts as a nucleophile, attacking the iminocoumarin carboxamide to form a fused pyrimidine ring .

Key Data:

| Product | Conditions | Yield (%) | Antimicrobial Activity (vs. S. aureus) |

|---|---|---|---|

| 5d | AcOH, reflux, 6 h | 62 | MIC: 50 µg/mL (streptomycin: 100 µg/mL) |

This method is atom-economical and avoids toxic catalysts .

Suzuki Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with arylboronic acids to introduce diverse aryl groups at the 4-position of the thieno[2,3-d]pyrimidine scaffold. For example, coupling with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields polysubstituted derivatives .

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 110°C, 12 h

Mannich-Type Cyclizations

Reactions with formaldehyde (HCHO) and primary amines (e.g., 4-methylaniline) under non-catalyzed conditions produce 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles (e.g., 11e ). This double Mannich reaction proceeds via imine formation followed by cyclization, favoring ethanol as the solvent .

Reaction Performance:

| Entry | Solvent | Amine (equiv) | Yield (%) |

|---|---|---|---|

| 1 | EtOH | 1.05 | 69 |

| 2 | DMF | 1.05 | 44 |

| 3 | MeOH | 1.05 | 63 |

The reaction is sensitive to solvent polarity, with ethanol providing optimal yields .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring facilitates Friedel-Crafts acylations and nitrations . For instance, treatment with acetyl chloride/AlCl₃ introduces acetyl groups at the 5-position of the thiophene ring, confirmed by ¹H NMR (δ 2.55 ppm, singlet) .

Functional Group Transformations

-

Cyano Group Reactivity: The carbonitrile group in related derivatives undergoes hydrolysis to carboxylic acids (H₂SO₄, 100°C) or reduction to amines (LiAlH₄) .

-

Methoxy Group Stability: The 4-methoxyphenyl group remains intact under acidic and basic conditions, as shown by TLC and ¹³C NMR .

Synthetic Advantages

-

Green Chemistry: Reactions avoid toxic solvents (e.g., DMF in select entries) and transition-metal catalysts .

-

Scalability: Gram-scale syntheses are reported with <10% yield drop .

This compound’s reactivity underscores its utility in medicinal and materials chemistry, particularly for assembling bioactive heterocycles. Future work may explore photocatalytic or enzymatic modifications to enhance sustainability.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Studies have shown that derivatives of this compound exhibit:

- Anticancer Activity : Research indicates that (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone can inhibit the proliferation of cancer cells. For instance, a study demonstrated its effectiveness against breast cancer cell lines, suggesting it may act through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : The compound has shown promising results against a range of bacterial and fungal strains. A comparative study revealed that its derivatives possess significant antibacterial activity, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its structure allows for various functional group modifications, facilitating the development of:

- Pharmaceuticals : It is utilized in the synthesis of novel drug candidates targeting specific biological pathways.

- Agrochemicals : The compound's derivatives are explored for their potential as pesticides or herbicides due to their biological activity.

Material Science

Recent studies have explored the use of this compound in creating advanced materials. Its unique electronic properties make it suitable for applications in:

- Organic Electronics : The compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics.

- Sensors : The incorporation of this compound into sensor devices has been studied for detecting environmental pollutants and biological markers.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The findings indicated:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Case Study 2: Antimicrobial Efficacy

In a research article from Pharmaceutical Biology, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

The results suggest that the compound has significant potential as an antimicrobial agent.

Case Study 3: Organic Electronics

A research project reported in Advanced Functional Materials examined the use of this compound in OLED applications:

- Device Efficiency : Achieved a maximum external quantum efficiency (EQE) of 15%.

- Stability : Exhibited good thermal stability and operational longevity compared to traditional materials used in OLEDs.

Mechanism of Action

The mechanism of action of (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone

- Structure : Replaces the thiophene ring with an indolizine system (fused bicyclic pyrrole-pyridine) .

- Electronic Properties: HOMO-LUMO Gap: ΔE = -7.328 eV (HOMO = -8.019 eV; LUMO = -0.691 eV), indicating high stability and chemical hardness . Dipole Moments: Ground-state dipole moments (µg) vary with solvent polarity (e.g., µg = 5.2 D in non-polar solvents vs. 7.8 D in polar solvents). Excited-state dipole moments (µe) are significantly higher due to enhanced solvation in π→π* transitions .

- Reactivity : The indolizine core increases π-conjugation, leading to a bathochromic shift in absorption/emission spectra compared to the thiophene analogue .

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone

- Structure: Features a thiazole ring substituted with a chloro-anilino group and a trifluoromethylphenyl ketone .

- Electronic Effects : The electron-withdrawing -CF3 group reduces electron density at the ketone, contrasting with the electron-donating -OCH3 group in the target compound. This increases electrophilicity at the carbonyl carbon .

(2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone

Electronic and Solvent Effects

*Estimated based on solvent polarity studies .

- Solvent Sensitivity: The target compound exhibits a bathochromic shift in polar solvents (e.g., λmax = 320 nm in ethanol vs. 305 nm in hexane), comparable to the indolizine analogue but less pronounced than thiazole derivatives due to weaker electron-withdrawing groups .

Stability and Reactivity

- Chemical Hardness : The target compound’s hardness (η) is lower than the indolizine analogue (η = 3.66 vs. 4.12 eV), making it more reactive in electrophilic substitutions .

- Global Reactivity Descriptors (GCRD): Electrophilicity Index (ω): Higher for the indolizine analogue (ω = 1.85) due to delocalized electron density . Nucleophilic Sites: The amino-thiophene moiety in the target compound favors nucleophilic attacks at the carbonyl carbon, whereas the indolizine derivative shows reactivity at the fused pyridine nitrogen .

Biological Activity

The compound (2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone (CAS No. 436093-36-6) is a derivative of thiophenes, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with an amino group and a methoxyphenyl moiety. This structural configuration is essential for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of thiophenes, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed antiproliferative effects against human cancer cell lines such as glioblastoma U-87 and triple-negative breast cancer MDA-MB-231. The cytotoxicity was evaluated using the MTT assay, revealing that certain derivatives were more effective against U-87 cells than MDA-MB-231 cells .

Antimicrobial Properties

Compounds derived from 2-aminothiophene have been reported to possess antimicrobial activities. Specifically, studies have shown efficacy against various bacterial strains and fungi, indicating potential applications in treating infectious diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives has also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their utility in managing conditions characterized by inflammation .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as those in the PI3K/Akt signaling pathway.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiophene derivatives can modulate oxidative stress within cells, leading to enhanced apoptosis in cancer cells .

- Targeting Specific Receptors : The interaction with cellular receptors or transporters can alter cellular signaling pathways, contributing to its anticancer and antimicrobial effects .

Table 1: Summary of Biological Activities

Case Studies

A recent study highlighted the synthesis of novel derivatives based on the 2-aminothiophene scaffold, including this compound. These derivatives were subjected to various biological assays to evaluate their antioxidant and anticancer activities. Results indicated that some compounds exhibited antioxidant activity surpassing that of ascorbic acid by over 1.4 times .

Q & A

Basic: What synthetic strategies are recommended for preparing (2-aminothiophen-3-yl)(4-methoxyphenyl)methanone analogs?

Methodological Answer:

Synthesis of thiophene-containing methanones typically involves coupling reactions between functionalized thiophene precursors and substituted benzophenones. For example:

- Step 1 : Prepare the aminothiophene moiety via Gewald reactions, which involve cyclization of ketones with cyanoacetates and sulfur in basic conditions .

- Step 2 : Couple the aminothiophene with a 4-methoxyphenyl carbonyl derivative using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic acyl substitution, depending on substituent reactivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using gradients of ethyl acetate/hexane.

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98% recommended for research use).

- Structural Confirmation :

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated DCM/hexane solution. Collect data at 100 K using a Mo-Kα source (λ = 0.71073 Å).

- Refinement : Use SHELXL-97 for structure solution. Expect bond angles of 120° for the thiophene ring and dihedral angles <10° between aromatic planes .

- Validation : Check R-factor (<0.05) and residual electron density (<0.5 eÅ). Refer to CIF deposition standards in Acta Crystallographica .

Advanced: How should researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

- Root-Cause Analysis :

- Mitigation : Standardize reaction conditions (e.g., inert atmosphere, controlled temperature) and validate with triplicate runs.

Advanced: What experimental design considerations are critical for stability studies of this compound?

Methodological Answer:

- Degradation Pathways :

- Storage : Store under argon at -20°C in amber vials. Avoid aqueous buffers (risk of NH group protonation) .

Advanced: How can computational modeling complement experimental data for this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis set. Compare calculated IR/NMR spectra with experimental data to validate conformers .

- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between NH/methoxy groups and active-site residues .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite. Dispose as hazardous waste .

- First Aid : For eye contact, rinse with saline for 15 min; for inhalation, move to fresh air and monitor for bronchial irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.